molecular formula C12H11NO4 B8602774 2-(7-Methoxyquinolin-4-yloxy)acetic acid

2-(7-Methoxyquinolin-4-yloxy)acetic acid

Cat. No.: B8602774
M. Wt: 233.22 g/mol
InChI Key: AWYHDWZVHINQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxyquinolin-4-yloxy)acetic acid is a quinoline derivative featuring a methoxy group at the 7-position and an acetic acid moiety linked via an oxygen atom at the 4-position of the quinoline core (Figure 1). Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-(7-methoxyquinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C12H11NO4/c1-16-8-2-3-9-10(6-8)13-5-4-11(9)17-7-12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

AWYHDWZVHINQBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among quinoline-acetic acid derivatives significantly impact their physicochemical and biological properties. Below is a comparative table:

Compound Name Substituents/Modifications Key Features Biological Relevance (Inferred)
2-(7-Methoxyquinolin-4-yloxy)acetic acid 7-OCH₃, 4-O-linked acetic acid Enhanced solubility; potential for hydrogen bonding Antimicrobial, kinase inhibition
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Fused furan ring at 3-position; 4-OCH₃ phenyl Rigid planar structure; atom-economical synthesis Anticancer, enzyme inhibition
2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid 7-Cl, 6-OCH₃, 4-ketone Electron-withdrawing Cl enhances reactivity; ketone for conjugation Antibacterial, protease inhibition
2-(4-methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride 4-CH₃, 2-Ph, 3-linked acetic acid Hydrophobic phenyl and methyl groups; hydrochloride salt improves solubility Anti-inflammatory, analgesic
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid 4-OH, 2-ketone, 3-linked acetic acid Chelating ability via OH and ketone; dihydroquinoline backbone Metal chelation, antioxidant activity

Table 1. Structural and functional comparison of quinoline-acetic acid derivatives.

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